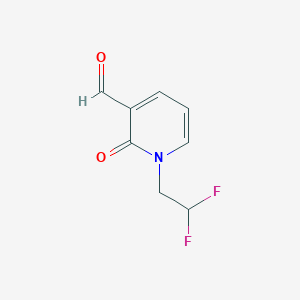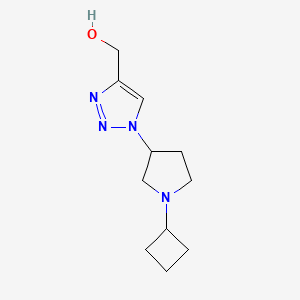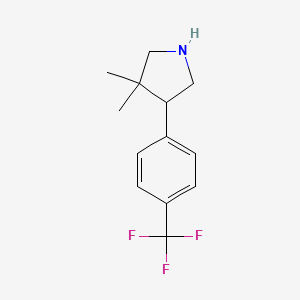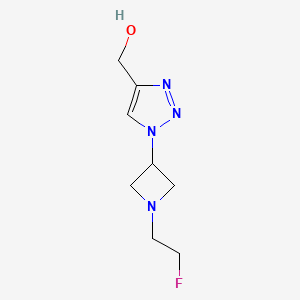
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C6H12FNO . It contains a fluoroethyl group, an azetidin ring, and a triazol ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 133.16 . Other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC). This ligand forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently on water or under neat conditions, showcasing low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for CuAAC (Ozcubukcu et al., 2009).
Catalytic Asymmetric Addition
Wang et al. (2008) developed a facile and practical approach for the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol. This compound was evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes. This study highlights the potential of four-membered heterocycle-based backbones as chiral units for catalytic asymmetric induction reactions (Wang et al., 2008).
Anticancer Activity
Dong et al. (2017) synthesized novel aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells. This research showcases the application of these compounds in medicinal chemistry, particularly in the design of potential anticancer agents (Dong et al., 2017).
Fluorescent Triazolyl Spirocyclic Oxindoles
Singh et al. (2014) described an efficient synthesis of fluorescent triazolyl spirocyclic oxindoles, demonstrating their antimicrobial activity against various microbial strains. This work highlights the use of triazolyl derivatives in developing compounds with significant biological activities, including fluorescence and antimicrobial properties (Singh et al., 2014).
Propriétés
IUPAC Name |
[1-[1-(2-fluoroethyl)azetidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,8,14H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNFIHSILOIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)


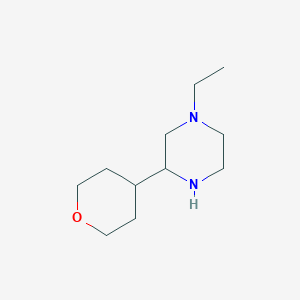
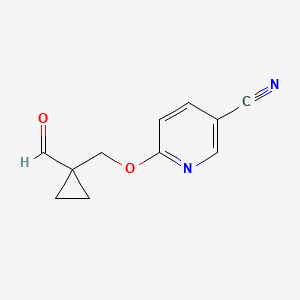
![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)





